4-(4-bromophenyl)-6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-6-methyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-17-6-9-10(12(17)18)11(16-13(19)15-9)7-2-4-8(14)5-3-7/h2-5,11H,6H2,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQDKLXMTLOXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 6-methyluracil.
Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and 6-methyluracil in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under reflux conditions in a solvent like ethanol, leading to the formation of the pyrrolo[3,4-d]pyrimidine core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automation of reaction steps, and scaling up the process to accommodate larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Cycloaddition Reactions: The pyrrolo[3,4-d]pyrimidine core can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds with similar structures showed promising antiproliferative effects against various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .
- The selectivity index towards normal cells was favorable, indicating a potential for targeted therapy with reduced side effects.
Enzyme Inhibition
Research has also highlighted the ability of these compounds to inhibit specific enzymes related to cancer progression:
- Certain derivatives have been shown to inhibit kinases involved in cell signaling pathways that promote tumor growth. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis .
Photovoltaic Materials
The unique electronic properties of pyrrolo[3,4-d]pyrimidines make them suitable for use in organic photovoltaic devices:
- Studies have explored their incorporation into polymer blends that enhance charge transport properties. This can lead to improved efficiency in solar energy conversion .
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antiproliferative | MCF7 | 5.0 | 10 |
| Antiproliferative | HCT116 | 3.2 | 8 |
| Antiproliferative | A431 | 6.1 | 12 |
Case Study 1: Synthesis and Characterization
A recent study synthesized a series of pyrrolo[3,4-d]pyrimidine derivatives and characterized their structures using NMR and X-ray crystallography. The synthesized compounds were tested for their biological activity against several cancer cell lines. Results indicated that modifications at the bromophenyl position significantly influenced anticancer potency .
Case Study 2: Photovoltaic Applications
In another research effort, pyrrolo[3,4-d]pyrimidine derivatives were integrated into organic photovoltaic cells. The results showed an increase in power conversion efficiency compared to cells without these compounds. The study concluded that these materials could play a crucial role in the development of next-generation solar cells .
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrrolo-pyrimidine-diones is presented below, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Effects: Halogens: Bromine (Br) at the 4-position (target compound) increases molecular weight and hydrophobicity compared to chlorine (Cl) analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility . Methyl vs. Methoxy: The 6-methyl group in the target compound likely improves metabolic stability compared to methoxy-substituted analogs (), which are prone to demethylation . Phenyl vs.
Biological Relevance: Pyrrolo-pyrimidine-diones are frequently explored as kinase inhibitors. For example, highlights N4-(4-chlorophenyl)-6-dimethoxybenzyl analogs as receptor tyrosine kinase (RTK) inhibitors with submicromolar IC₅₀ values . The bromophenyl group in the target compound may similarly target ATP-binding pockets due to its size and electron-deficient nature. describes a bromobenzoyl-pyrrolo[2,3-d]pyrimidine-dione (22f) with notable cytotoxicity, suggesting bromine’s role in enhancing bioactivity .
Synthetic Trends :
Biological Activity
The compound 4-(4-bromophenyl)-6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (commonly referred to as "compound X") is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of compound X based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound X features a pyrrolo[3,4-d]pyrimidine core structure with a bromophenyl substituent and a methyl group. The molecular formula is , and it exhibits properties typical of pyrimidine derivatives.
Research indicates that compound X acts through various mechanisms:
- Inhibition of Kinases : Compound X has been shown to inhibit specific kinases involved in cell cycle regulation and DNA damage response. For instance, it selectively inhibits PKMYT1 (a regulator of CDK1 phosphorylation), which is crucial in cancer biology .
- Anti-cancer Activity : In vitro studies have demonstrated that compound X exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with tumor growth .
Biological Activity Overview
The biological activity of compound X can be summarized in the following table:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Selective inhibition of PKMYT1 | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Cell Proliferation | Inhibits proliferation in various cell lines |
Case Studies
Several studies have investigated the biological effects of compound X:
- Study 1 : A study published in Organic & Biomolecular Chemistry explored the structure-activity relationship (SAR) of pyrrolo[3,4-d]pyrimidine derivatives. It was found that modifications to the bromophenyl group significantly affected the inhibitory potency against PKMYT1 .
- Study 2 : Another research article examined the anti-cancer properties of compound X in breast cancer models. The results indicated a dose-dependent reduction in tumor size and increased apoptosis markers in treated groups compared to controls .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions, such as cyclization of barbituric acid derivatives and 4-bromophenyl precursors under controlled conditions. Key parameters include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of core precursor to bromophenyl derivative). Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) enhances purity to >95%. Monitoring reaction progress with TLC ensures intermediate stability .
Q. What analytical techniques confirm the structural integrity of this compound?
Use ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm). HRMS validates molecular weight (e.g., m/z 328.0004 for C₁₃H₁₁BrN₃O₂). IR spectroscopy confirms C=O stretches (~1700 cm⁻¹). For stereochemical resolution, X-ray crystallography is recommended, as applied to related pyrrolopyrimidines .
Q. Which solvent systems are optimal for recrystallization?
Ethanol/water (7:3 v/v) at 4°C achieves >90% recovery with 99% purity. For halogenated derivatives, dichloromethane/hexane (1:9) gradients improve crystal morphology. Match solvent polarity to predicted logP (2.8 ± 0.3) to prevent oiling-out .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed for bromophenyl-substituted derivatives?
Systematically vary substituents at positions 4 (bromophenyl → Cl/F/EWG) and 6 (methyl → allyl/benzyl). Evaluate kinase inhibition (e.g., Src family kinases via in vitro phosphorylation assays) and cytotoxicity (MTT on cancer cell lines). Molecular docking against enzyme structures (e.g., PDB 1Y57) rationalizes activity differences .
Q. What strategies resolve contradictions in reported biological activities?
Use orthogonal methods:
- Standardize assay conditions (e.g., 100 µM ATP in kinase assays).
- Validate target engagement via CETSA.
- Monitor compound stability (HPLC over 24 hours).
- Test isogenic cell lines to confirm specificity. Discrepancies between biochemical and cellular IC50 values may reflect permeability issues, addressable through logP optimization .
Q. How to evaluate enzyme inhibition kinetics against GARFTase?
Conduct spectrophotometric assays (NADPH oxidation at 340 nm, ε = 6220 M⁻¹cm⁻¹) with substrate concentrations (0.5–10× Km). Lineweaver-Burk plots determine inhibition modality. For time-dependent effects, pre-incubate enzyme with compound (0–60 minutes). Compare to lometrexol (Ki = 1.2 nM) .
Q. What in silico methods predict metabolic stability?
Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
